Welcome to the BenchChem Online Store!
molecular formula C8H5Cl2IO2 B1591920 Methyl 2,6-dichloro-4-iodobenzoate CAS No. 1098619-73-8

Methyl 2,6-dichloro-4-iodobenzoate

Cat. No. B1591920
M. Wt: 330.93 g/mol
InChI Key: WCQMCRSLVDSVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486950B2

Procedure details

Methyl 4-amino-2,6-dichlorobenzoate (104 g, 0.14 mol) was added to concentrated hydrochloric acid (884 mL) and the mixture was cooled (−5° C.). A solution of sodium nitrite (55.2 g, 0.8 mol) in water (312 mL) was added dropwise with vigorous stirring, maintaining the reaction temperature in a range of −5° C. and 0° C. After 30 min, the mixture was filtered and the filtrate was added to a cooled (0° C.) and mechanically stirred solution of potassium iodide (352.3 g, 2.12 mol) in water (200 mL). The mixture was warmed to room temperature and stirred overnight. The reaction was diluted with ethyl acetate (1 L) and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (1 L). The combined organic extracts were washed with saturated solution of NaHSO3, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc 50/1) to give methyl 2,6-dichloro-4-iodobenzoate (140 g, yield 90%) as a yellow oil. 1H NMR (CDCl3 400 MHz) δ 7.70 (s, 2H), 3.97 (s, 3H).
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
884 mL
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
312 mL
Type
solvent
Reaction Step Two
Quantity
352.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[C:10]([Cl:12])[C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:13])[CH:3]=1.Cl.N([O-])=O.[Na+].[I-:19].[K+]>O.C(OCC)(=O)C>[Cl:12][C:10]1[CH:11]=[C:2]([I:19])[CH:3]=[C:4]([Cl:13])[C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C(=C1)Cl)Cl
Name
Quantity
884 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
55.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
312 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
352.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature in a range of −5° C. and 0° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was added to
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (1 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated solution of NaHSO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc 50/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC(=C1)I)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 302.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.